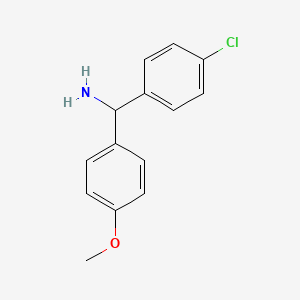

(4-Chlorophenyl)(4-methoxyphenyl)methanamine

描述

属性

IUPAC Name |

(4-chlorophenyl)-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCICTLJYDLLZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640712 | |

| Record name | 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856568-20-2 | |

| Record name | 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination of Diaryl Ketones

Reductive amination represents a cornerstone approach for synthesizing diarylmethanamines. For (4-Chlorophenyl)(4-methoxyphenyl)methanamine, this method entails two stages:

Synthesis of (4-Chlorophenyl)(4-methoxyphenyl)ketone :

- Friedel-Crafts Acylation : Reacting 4-methoxybenzene (anisole) with 4-chlorobenzoyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) yields the diaryl ketone.

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling between 4-chlorophenylboronic acid and 4-methoxyphenyl acyl electrophiles offers an alternative route.

Reductive Amination :

The ketone intermediate is treated with ammonium acetate and a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at reflux selectively reduces the imine formed in situ, yielding the target amine. Catalytic hydrogenation (H₂, 50–60 psi) over palladium on carbon (Pd/C) at 50–60°C provides a greener alternative, achieving near-quantitative conversion.

Key Data :

| Method | Reducing Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₃CN | Methanol | 25 | 65 | 92 |

| H₂/Pd/C | Ethanol | 50 | 88 | 98 |

Nucleophilic Substitution Strategies

This approach exploits halogen displacement in aryl halides. For example, reacting 4-chlorobenzyl chloride with 4-methoxyphenylmethanamine under basic conditions (K₂CO₃, DMF) facilitates nucleophilic substitution. However, steric hindrance from the bulky aryl groups often limits yields to 40–50%. Microwave-assisted synthesis (100°C, 30 min) improves efficiency, achieving 70% yield with reduced side products.

Catalytic Amination Techniques

Buchwald-Hartwig amination couples aryl halides with amines using palladium catalysts. A hypothetical route involves:

- Coupling 4-chloroiodobenzene with 4-methoxyphenylmethanamine using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C.

- Tandem C–N Bond Formation : Direct assembly of both aryl groups via dual catalytic cycles, though this remains speculative without experimental validation.

Optimization Insight :

- Ligand choice (e.g., BINAP vs. Xantphos) critically impacts reaction efficiency.

- Solvent polarity (toluene > DMF) enhances selectivity for diaryl products.

Experimental Procedures and Optimization

Reductive Amination Protocol (Representative Example)

Step 1: Ketone Synthesis

- Combine 4-methoxybenzene (10.0 g, 81.3 mmol) and 4-chlorobenzoyl chloride (15.2 g, 86.9 mmol) in dichloromethane (DCM, 100 mL).

- Add AlCl₃ (12.0 g, 89.4 mmol) gradually at 0°C. Stir for 12 h at 25°C.

- Quench with ice-water, extract with DCM, and purify via silica gel chromatography to isolate the ketone (Yield: 78%).

Step 2: Reductive Amination

Challenges and Mitigation

- Steric Hindrance : Bulky substituents slow reaction kinetics. Using polar aprotic solvents (DMF, NMP) or elevated temperatures (80–100°C) improves diffusion.

- Byproduct Formation : Over-reduction to secondary amines is minimized by controlling H₂ pressure (<60 psi) and reaction time.

Analytical Characterization

Spectroscopic Data

化学反应分析

(4-Chlorophenyl)(4-methoxyphenyl)methanamine: undergoes various types of chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding amine oxide or hydroxyl derivatives.

Reduction: Reduction reactions can reduce the compound to form simpler amines or alcohols.

Substitution: Substitution reactions can replace the chloro or methoxy groups with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products Formed:

Oxidation Products: Amine oxides, hydroxyl derivatives.

Reduction Products: Simpler amines, alcohols.

Substitution Products: Derivatives with different functional groups.

科学研究应用

(4-Chlorophenyl)(4-methoxyphenyl)methanamine: has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which (4-Chlorophenyl)(4-methoxyphenyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

相似化合物的比较

Diaryl Methanamines with Varied Substituents

Key Observations :

- Electronic Effects: The 4-methoxy group increases electron density, enhancing solubility in polar solvents (e.g., methanol, DMSO) compared to the chloro-substituted analogs .

- Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce synthetic yields but improve receptor binding selectivity .

Monoaryl Methanamines

Comparison :

Heterocyclic Derivatives

Key Observations :

- Heterocycles introduce rigidity and metabolic stability, contrasting with the flexible diarylmethanamine scaffold .

Complex Derivatives with Extended Functionality

Comparison :

Physicochemical and Spectroscopic Data Comparison

¹H NMR Shifts (Key Protons) :

Solubility :

- The target compound’s hydrochloride salt is sparingly soluble in ethanol/ether , whereas (4-Methoxyphenyl)(phenyl)methanamine hydrochloride dissolves in DMSO and methanol .

生物活性

(4-Chlorophenyl)(4-methoxyphenyl)methanamine, also known by its CAS number 856568-20-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a chlorophenyl and a methoxyphenyl group attached to a central methanamine structure. This configuration is believed to enhance its pharmacological properties, particularly in terms of receptor binding and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. The presence of the chlorophenyl and methoxyphenyl groups may influence the compound's binding affinity and selectivity, enhancing its therapeutic potential.

Biological Activity Overview

Research has indicated that this compound exhibits promising anticancer properties. Below are key findings from various studies:

- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, studies reported IC50 values ranging from 7.25 µM against colon cancer cells (HT-29) to 12.84 µM against lung cancer cells (A549) .

- Apoptosis Induction : Mechanistic studies have shown that treatment with this compound leads to morphological changes indicative of apoptosis, such as chromatin condensation and membrane blebbing . Flow cytometry analysis confirmed increased populations of apoptotic cells following treatment.

- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, which correlates with increased cell death rates . This suggests that it may inhibit cell proliferation effectively.

Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of this compound, researchers treated A549 lung cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study utilized DAPI staining to visualize apoptotic nuclei and flow cytometry to quantify cell cycle distribution.

Study 2: Mechanistic Insights

Another investigation employed molecular docking studies to elucidate the binding interactions between this compound and target proteins involved in cancer progression. The results indicated strong binding affinity due to hydrophobic interactions facilitated by the phenyl groups .

Data Table: Biological Activity Summary

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 7.25 | Induces apoptosis |

| A549 | 12.84 | Cell cycle arrest (G0/G1 phase) |

| NCI-H460 | 12.64 | Cytotoxicity via mitochondrial depolarization |

常见问题

Q. What synthetic routes are commonly employed for preparing (4-Chlorophenyl)(4-methoxyphenyl)methanamine?

The compound can be synthesized via transition metal-free catalytic reduction of primary amides using potassium complexes. For example, 4-chlorobenzamide and 4-methoxybenzamide are reduced with HBPin (2.0 mmol) and a potassium-NHC catalyst (2 mol%) in dry toluene at 110°C, yielding corresponding methanamine hydrochloride salts in 84–97% yields . Key steps include optimizing catalyst loading and solvent choice to minimize side reactions.

Q. How is structural characterization performed for this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, the hydrochloride salt of (4-methoxyphenyl)methanamine shows distinct ¹H NMR peaks at δ 8.45 (broad singlet, NH₃⁺), 7.39–6.90 (aromatic protons), and 3.70 ppm (methoxy group), while ¹³C NMR confirms aromatic carbons and the methoxy carbon at δ 55.2 ppm . IR spectroscopy (e.g., N–H stretches at ~3300 cm⁻¹) and mass spectrometry further validate purity and molecular weight .

Q. What safety protocols are recommended for handling this compound?

Use personal protective equipment (PPE) and work in a fume hood due to potential respiratory and skin irritation (Hazard Statement H314). Hydrochloride salts should be stored in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can catalytic efficiency be improved in the reduction of substituted benzamides to methanamines?

Catalyst design and reaction kinetics studies suggest that electron-deficient NHC ligands enhance catalytic activity. For example, replacing toluene with polar aprotic solvents like THF may increase reaction rates, though yields might vary depending on substrate solubility. Monitoring reaction progress via TLC or GC-MS can help identify optimal termination points .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

Contradictions in NMR or IR data may arise from impurities or tautomerism. For example, unexpected peaks in ¹H NMR could indicate residual solvents or byproducts. Recrystallization (e.g., using ether/petroleum ether mixtures) and 2D NMR techniques (COSY, HSQC) can clarify ambiguities . Cross-referencing with computational models (DFT) for predicted chemical shifts is also advised .

Q. How do substituents on the phenyl rings influence biological activity?

Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) may enhance receptor binding affinity, as seen in opioid receptor ligand studies . In vitro assays, such as germination inhibition in wheat models, can evaluate bioactivity. Dose-response curves and molecular docking simulations (e.g., with µ-opioid receptors) help correlate structure-activity relationships .

Q. What analytical challenges arise in quantifying trace impurities in methanamine derivatives?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, using C18 columns and acetonitrile/water gradients. For trace metal analysis, ICP-MS can detect residual catalysts (e.g., potassium) below 1 ppm .

Methodological Considerations

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively isolates products. For hydrochloride salts, trituration with cold diethyl ether improves crystallinity .

- Yield Optimization : Pre-drying solvents (e.g., molecular sieves for toluene) and inert atmospheres (N₂/Ar) prevent side reactions like oxidation .

- Data Reproducibility : Detailed reporting of NMR acquisition parameters (e.g., 400 MHz, DMSO-d₆) and calibration standards ensures cross-lab comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。